molecular formula C13H20O3 B14599439 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one CAS No. 59939-12-7

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one

Cat. No.: B14599439
CAS No.: 59939-12-7
M. Wt: 224.30 g/mol
InChI Key: KJGBPAJMKFXLKU-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is an organic compound characterized by a cyclopropyl group, an oxane ring, and a pent-3-en-2-one backbone. This compound is notable for its unique structure, which combines a cycloalkane, an ether, and an enone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one typically involves multiple steps, starting with the formation of the cyclopropyl group and the oxane ring. One common method involves the cyclopropanation of an appropriate alkene, followed by the formation of the oxane ring through an intramolecular etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and etherification reactions, as well as the use of high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one involves its interaction with specific molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is unique due to its combination of a cyclopropyl group, an oxane ring, and an enone functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

59939-12-7

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

4-cyclopropyl-5-(oxan-2-yloxy)pent-3-en-2-one

InChI

InChI=1S/C13H20O3/c1-10(14)8-12(11-5-6-11)9-16-13-4-2-3-7-15-13/h8,11,13H,2-7,9H2,1H3

InChI Key

KJGBPAJMKFXLKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(COC1CCCCO1)C2CC2

Origin of Product

United States

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